2,4-Difluoronaphthalen-1-ol

Description

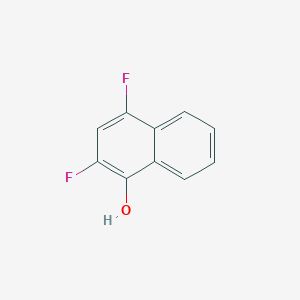

2,4-Difluoronaphthalen-1-ol (C₁₀H₆F₂O) is a fluorinated derivative of naphthalen-1-ol, where fluorine atoms occupy the 2- and 4-positions of the naphthalene ring. The introduction of fluorine atoms significantly alters the compound’s electronic properties, solubility, and reactivity compared to non-fluorinated analogs. Fluorine’s strong electron-withdrawing effect lowers the pKa of the hydroxyl group, enhancing its acidity .

Properties

CAS No. |

56874-96-5 |

|---|---|

Molecular Formula |

C10H6F2O |

Molecular Weight |

180.15 g/mol |

IUPAC Name |

2,4-difluoronaphthalen-1-ol |

InChI |

InChI=1S/C10H6F2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |

InChI Key |

DWRQUONHTPNSHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoronaphthalen-1-ol can be achieved through several methods. One common approach involves the fluorination of naphthalen-1-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2,4-Difluoronaphthalen-1-ol may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form naphthalenes with reduced functional groups using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of 2,4-difluoronaphthalen-1-one or 2,4-difluoronaphthalen-1-al.

Reduction: Formation of 2,4-difluoronaphthalene.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoronaphthalen-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Molecular Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions |

|---|---|---|---|---|

| 2,4-Difluoronaphthalen-1-ol | Not available | C₁₀H₆F₂O | 180.15 | 2-F, 4-F, 1-OH |

| 4-Fluoronaphthalen-1-ol | 315-53-7 | C₁₀H₇FO | 162.16 | 4-F, 1-OH |

| 5-Fluoronaphthalen-1-ol | 61761-32-8 | C₁₀H₇FO | 162.16 | 5-F, 1-OH |

| 2,4-Dibromonaphthalen-1-ol | Not available | C₁₀H₆Br₂O | 305.87 | 2-Br, 4-Br, 1-OH |

| (1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol | 1568168-54-6 | C₁₀H₁₀F₂O | 184.18 | 5-F, 7-F, 1-OH (saturated ring) |

Key Observations:

- Electron-Withdrawing Effects: The dual fluorine substituents in 2,4-Difluoronaphthalen-1-ol create a stronger electron-deficient aromatic system compared to mono-fluorinated analogs like 4-Fluoronaphthalen-1-ol . This enhances electrophilic substitution reactivity at positions ortho/para to the hydroxyl group.

- Acidity: The hydroxyl group’s acidity in 2,4-Difluoronaphthalen-1-ol is expected to be higher (pKa ~8–9) than non-fluorinated naphthalenols (pKa ~9.5–10) due to the cumulative electron-withdrawing effects of fluorine .

- Bromine’s polarizability, however, may increase lipophilicity in the brominated analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.